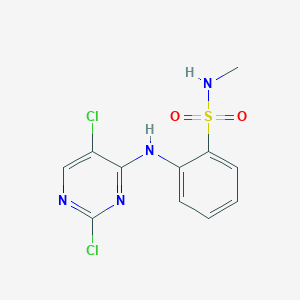
2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide
Overview
Description
“2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide” is a chemical compound with the CAS Number: 1197953-49-3 . It has a molecular weight of 316.13 . This compound is used as an intermediate of AP26113, which is a kind of effective ALK inhibitor .
Synthesis Analysis
The synthesis of related compounds involves the use of organolithium reagents . For example, 2-amino-4,6-dichloropyrimidin-5-carbaldehyde and indoline were reacted in equimolar amounts in ethanol or methanol, to which NaOH was added .Molecular Structure Analysis
The molecular formula of “2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide” is C12H12Cl2N3OP .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored under an inert atmosphere at 2-8°C . The compound has a molecular weight of 316.13 .Scientific Research Applications
Anti-HIV Activity
- Compounds similar to 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide have been synthesized for potential anti-HIV activity. For example, derivatives of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide exhibited anti-HIV-1 activity, with some showing good efficacy and weak cytotoxic effects (Brzozowski & Sa̧czewski, 2007).
DNA Binding and Anticancer Activity
- Mixed-ligand copper(II)-sulfonamide complexes, including those derived from N-methylbenzenesulfonamide, have shown potential in DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes demonstrate the significant role of the N-sulfonamide derivative in interaction with DNA and potential for cell death induction in cancer cells (González-Álvarez et al., 2013).
Synthesis of CCR5 Antagonists
- Research into methylbenzenesulfonamide derivatives for the prevention of human HIV-1 infection has been conducted, focusing on the synthesis and structural characterization of these compounds as potential CCR5 antagonists (Cheng De-ju, 2015).
Protein Kinase Inhibition
- The compound 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzamide, along with its analogues, were prepared using a hybrid flow and microwave approach as broad-spectrum protein kinase inhibitors. This methodology enhanced yield and atom economy, potentially contributing to the field of drug development (Russell et al., 2015).
Antibacterial and Lipoxygenase Inhibition
- Compounds containing the benzenesulfonamide group have been synthesized and screened for antibacterial potential and lipoxygenase inhibitory activity. These compounds demonstrated good inhibitory activity against various bacterial strains and decent inhibition against lipoxygenase enzyme, indicating potential therapeutic applications for inflammatory diseases (Abbasi et al., 2017).
Microwave-assisted Synthesis for Anticancer Activity
- Benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules were synthesized under microwave irradiation. These compounds, including 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide derivatives, were screened for in vitro anticancer activity against various human cancer cell lines, showing promising results (Kumar et al., 2015).
Hirshfeld Surface Analysis and Spectroscopic Investigations
- Studies have been conducted on molecules like N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide to understand their molecular structure, vibrational wavenumbers, and electronic absorption. Such investigations provide insights into intermolecular interactions and stability relevant to pharmaceutical development (Alaşalvar et al., 2018).
Antitumor Agents Development
- Research has been conducted to create potent antitumor agents with low toxicity using sulfonamide derivatives. These agents, including those derived from 4-methylbenzenesulfonamide, have shown promising results in mice models, suggesting potential for further development as antitumor drugs (Huang et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of complex carbohydrates into simpler sugars, which is a key process in the body’s metabolism.
Mode of Action
This inhibition could slow down the breakdown of complex carbohydrates, leading to a more regulated and progressive release of glucose into the bloodstream .
Biochemical Pathways
The inhibition of α-amylase by this compound could affect the carbohydrate metabolism pathway. By slowing down the breakdown of complex carbohydrates, the compound could potentially regulate the postprandial increase in blood glucose levels . This could have downstream effects on other biochemical pathways related to glucose metabolism and insulin signaling.
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to its potential inhibitory effect on α-amylase. This could result in a slower breakdown of complex carbohydrates and a more regulated release of glucose into the bloodstream . This could potentially help in managing conditions like diabetes, where regulation of blood glucose levels is crucial.
properties
IUPAC Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O2S/c1-14-20(18,19)9-5-3-2-4-8(9)16-10-7(12)6-15-11(13)17-10/h2-6,14H,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBHDXYOAVGZNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

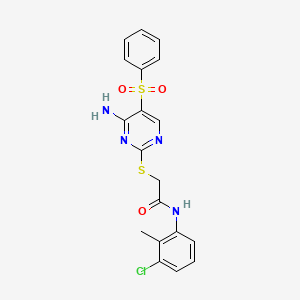
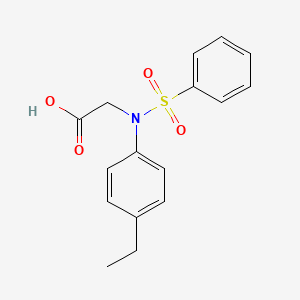
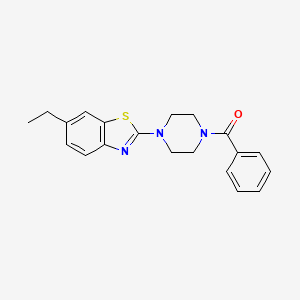
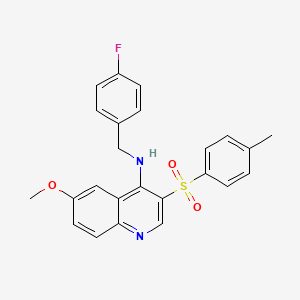
![Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2371430.png)
![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2371431.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371433.png)
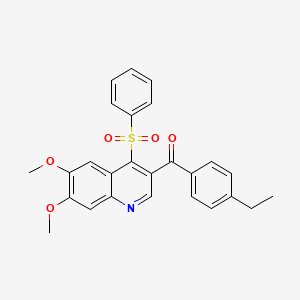
![6-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371435.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2371436.png)
![Ethyl 2-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2371438.png)
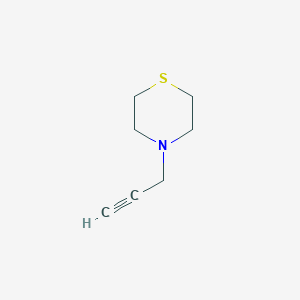
![N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371441.png)
![(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B2371443.png)